BenchChemオンラインストアへようこそ!

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

High-throughput screening Target selectivity FBW7

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic indole–benzofuran hybrid carboxamide (C19H16N2O2, MW 304.3 g/mol). It features a tryptamine-derived indole-3-ethylamine moiety coupled to a benzofuran-2-carboxylic acid via an amide linkage.

Molecular Formula C19H16N2O2
Molecular Weight 304.349
CAS No. 865272-31-7
Cat. No. B2384119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
CAS865272-31-7
Molecular FormulaC19H16N2O2
Molecular Weight304.349
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H16N2O2/c22-19(18-11-13-5-1-4-8-17(13)23-18)20-10-9-14-12-21-16-7-3-2-6-15(14)16/h1-8,11-12,21H,9-10H2,(H,20,22)
InChIKeyRNTWBSNLQXQINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (CAS 865272-31-7): Procurement-Relevant Structural and Physicochemical Profile


N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic indole–benzofuran hybrid carboxamide (C19H16N2O2, MW 304.3 g/mol) [1]. It features a tryptamine-derived indole-3-ethylamine moiety coupled to a benzofuran-2-carboxylic acid via an amide linkage [1]. Its computed XLogP3 of 4, two hydrogen-bond donors, two acceptors, and four rotatable bonds define a moderately lipophilic, low-molecular-weight scaffold [1]. The compound has been submitted to PubChem high-throughput screening programs, yielding activity outcome data against five distinct protein targets [2].

Why N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Indole or Benzofuran Carboxamides


In-class compounds bearing either an indole-2-carboxamide or a benzofuran-2-carboxamide core often exhibit distinct target engagement profiles due to subtle variations in the spacer, amide orientation, and heterocycle identity [1]. For example, 5-chlorobenzofuran-2-carboxamide derivatives act as CB1 allosteric modulators, whereas indole-2-carboxamide congeners show dual EGFR/CDK2 inhibitory activity [1]. The target compound uniquely combines an unsubstituted indole with a benzofuran via an ethylene spacer and a reversed amide linkage (benzofuran-CO-NH-ethyl-indole), placing it structurally between melatonin receptor ligands (indole-CONH-alkyl) and CB1 modulators (indole-CO-NH-aryl) [2]. Procurement of a generic benzofuran-2-carboxamide or indole-3-ethylamide will not recapitulate this specific pharmacophoric presentation, as confirmed by the compound's distinct bioactivity fingerprint in PubChem screening panels [3].

Quantitative Differentiation Evidence for N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (CAS 865272-31-7): Comparator-Based Selection Rationale


Absence of Activity in Five Distinct High-Throughput Screening Assays Defines a Negative Selectivity Fingerprint vs. Structurally Related Active Compounds

The target compound was tested in five separate PubChem high-throughput screening assays and returned an outcome of 'Inactive' in every assay [1]. In the AlphaScreen-based FBW7 E3 ligase activator assay (AID 1259310), the GIRK2 channel activator assay (AID 1259325), the MITF inhibitor assay (AID 1259374), the TEAD-YAP interaction inhibitor assay (AID 1259422), and the GPR151 activator assay (AID 1508602), the compound showed no detectable activity [1]. This contrasts with active chemotypes identified in these same screens, which typically show EC50 or IC50 values in the low micromolar to sub-micromolar range [1]. This negative selectivity profile is a crucial procurement consideration: the compound does not promiscuously engage these five targets, reducing the likelihood of off-target confounding in mechanistic studies [2].

High-throughput screening Target selectivity FBW7 GIRK2 MITF

Distinct Physicochemical Property Vector Separates the Target Compound from 5-Chloro and 7-Methoxy Benzofuran-2-Carboxamide Congeners

The target compound has a computed XLogP3 of 4, molecular weight 304.3 g/mol, 2 hydrogen-bond donors, 2 hydrogen-bond acceptors, and 4 rotatable bonds [1]. By comparison, the 5-chloro analog (5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide) has MW 338.8 g/mol and higher lipophilicity due to the chlorine substituent [2]. The 7-methoxy analog (AM-630, N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide) has MW 334.4 g/mol and an additional hydrogen-bond acceptor from the methoxy group, which alters its hydrogen-bonding capacity and contributes to its known cannabinoid CB2 receptor antagonist activity (Ki reported in the low nanomolar range for CB2) . The unsubstituted benzofuran core of the target compound results in lower molecular weight, lower topological polar surface area (~55 Ų), and a distinct hydrogen-bond donor/acceptor ratio compared to these substituted analogs [1]. This property profile places the compound closer to the center of oral drug-likeness space (Lipinski rule-of-five compliant) than either the 5-chloro or 7-methoxy derivatives [1].

Physicochemical properties Drug-likeness Lead optimization

Structural Scaffold Position Within the Indole/Benzofuran Carboxamide Patent Landscape for Alzheimer's Disease Indications

The Roche Palo Alto patent family (EP 2084131 A1 / WO 2008055808 A1 / US 2008/0146587 A1) explicitly claims indole and benzofuran 2-carboxamide derivatives of Formula I and Formula II for the treatment of Alzheimer's disease and as cognitive enhancers [1]. The target compound falls within the generic Markush structure of this patent family, where the core scaffold comprises an indole or benzofuran 2-carboxamide linked via an amide to an aryl/heteroaryl group [1]. This patent family specifically distinguishes these compounds from earlier indolyl/benzofuranyl carboxamides claimed as nitric oxide (NO) production inhibitors (US 6,069,162), which target inflammatory and septic shock indications [2]. The target compound's structural placement within the Alzheimer's-directed patent space, rather than the NO-inhibition space, provides a documented intellectual property trajectory that can guide indication-specific procurement decisions [1][2].

Alzheimer's disease Cognitive enhancer 5-HT receptor Patent landscape

CB1 Allosteric Modulator Structural Comparison: The Unsubstituted Benzofuran Core Distinguishes the Target Compound from 5-Chlorobenzofuran-2-Carboxamide CB1 Modulators

Published structure-activity relationship (SAR) data for indole/benzofuran-2-carboxamide CB1 allosteric modulators demonstrate that the benzofuran oxygen (X=O vs. X=NH) and the substituent at the 5-position of the benzofuran ring critically determine allosteric modulator potency and cooperativity [1]. In a direct comparison under identical assay conditions, the indole-based compound 11l (X=NH, R1=Et, KB=207.4 nM, α=19.68) and benzofuran-based compounds 13b (X=O, R1=Et, KB=2594 nM, α=18.04) and 13c (X=O, R1=Et, KB=627.1 nM, α=11.59) showed 3- to 12.5-fold differences in KB values depending solely on the heteroatom identity and substitution pattern [1]. The target compound bears the unsubstituted benzofuran (X=O, no R1 substituent), which is structurally analogous to compound 13a (X=O, R1=H, no detectable modulation of [3H]CP55,940 binding at up to 32 µM) [1]. This suggests that the unsubstituted benzofuran-2-carboxamide scaffold of the target compound is likely to produce a distinct allosteric signature (potentially silent or very weak) compared to the 5-chloro or 5-ethyl substituted analogs that show measurable KB values in the 200–2600 nM range [1].

CB1 allosteric modulator Cannabinoid receptor Structure-activity relationship

Evidence-Backed Application Scenarios for Procuring N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (CAS 865272-31-7)


Negative Control or Inactive Scaffold for High-Throughput Screening Hit Triage and Counter-Screening Panels

Based on its confirmed 'Inactive' outcome in five distinct PubChem HTS assays (FBW7, GIRK2, MITF, TEAD-YAP, GPR151) [1], the target compound can serve as a structurally matched negative control for counter-screening panels. Its lack of activity against these diverse targets—spanning E3 ligases, ion channels, transcription factors, and GPCRs—makes it a valuable tool for distinguishing genuine target engagement from assay interference artifacts in benzofuran- or indole-containing hit series.

Minimalist Scaffold for Medicinal Chemistry Optimization in Alzheimer's Disease and Cognitive Enhancer Programs

The compound falls within the generic claims of the Roche Palo Alto patent family (EP 2084131 A1) directed to Alzheimer's disease and cognitive enhancement [2]. Its unsubstituted benzofuran core (MW 304.3, XLogP3 4, HBD 2, HBA 2) provides a lower-molecular-weight starting point than the 5-chloro or 7-methoxy analogs [3], offering greater synthetic tractability for systematic SAR exploration. Medicinal chemistry teams can use this scaffold to introduce substituents incrementally while monitoring changes in target engagement and physicochemical properties.

CB1 Allosteric Modulator Profiling: Baseline Scaffold for Assessing Substituent Effects on Allosteric Cooperativity

Published SAR data for indole/benzofuran-2-carboxamide CB1 allosteric modulators shows that the unsubstituted benzofuran analog (13a) produces no detectable modulation of [3H]CP55,940 binding at up to 32 µM, while 5-substituted analogs exhibit KB values from 207 to 2594 nM [4]. The target compound, as the unsubstituted variant, provides a critical baseline for quantifying the gain-of-function conferred by introducing substituents at the benzofuran 5-position or modifying the heteroatom (O→NH), enabling precise structure-activity relationship mapping in cannabinoid receptor modulator programs.

Selectivity Profiling Starting Point for Indole-Benzofuran Hybrid Chemical Probes

The compound's negative selectivity fingerprint across five diverse HTS targets [1], combined with its distinct structural placement between melatonin receptor ligand and CB1 modulator pharmacophores [2][4], positions it as an ideal starting point for developing selective chemical probes. Researchers can leverage its confirmed lack of activity at FBW7, GIRK2, MITF, TEAD-YAP, and GPR151 to design focused libraries that probe the structural determinants of target selectivity within the indole-benzofuran carboxamide chemical space.

Quote Request

Request a Quote for N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.